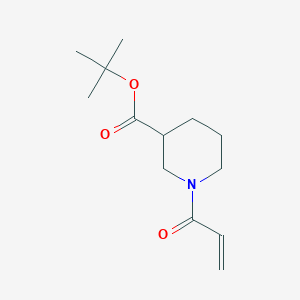![molecular formula C13H16ClNO B2829034 [3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287302-20-7](/img/structure/B2829034.png)
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, commonly known as CP55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CP55940 binds to the CB1 and CB2 receptors in the brain and peripheral tissues, producing a range of biochemical and physiological effects.
Wirkmechanismus
CP55940 binds to the CB1 and CB2 receptors in the brain and peripheral tissues, producing a range of biochemical and physiological effects. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, mood, appetite, and memory. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
CP55940 produces a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and modulation of immune function. It has also been shown to have effects on mood, appetite, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
CP55940 is a useful tool for studying the endocannabinoid system and its role in various physiological processes. It has been used extensively in animal models to study the mechanisms of pain, inflammation, and neurological disorders. However, its use in human studies is limited by its potential for abuse and dependence.
Zukünftige Richtungen
There are many potential future directions for research on CP55940 and other synthetic cannabinoids. These include further studies on its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. There is also a need for further research on its mechanism of action and its effects on the endocannabinoid system. Additionally, there is a need for further research on the potential risks and benefits of synthetic cannabinoids, particularly in the context of their potential for abuse and dependence.
Synthesemethoden
CP55940 can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methoxyphenylacetonitrile with bicyclo[1.1.1]pentan-1-amine, followed by reduction and methylation. Another method involves the reaction of 5-chloro-2-methoxyphenylacetic acid with bicyclo[1.1.1]pentan-1-amine, followed by reduction and reductive amination.
Wissenschaftliche Forschungsanwendungen
CP55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Studies have shown that CP55940 can reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-16-11-3-2-9(14)4-10(11)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQDVFRLLRPOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide](/img/structure/B2828951.png)

![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828957.png)


![2,2-Dimethyl-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2828967.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)

![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)
![8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2828971.png)
